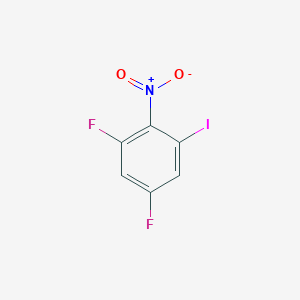

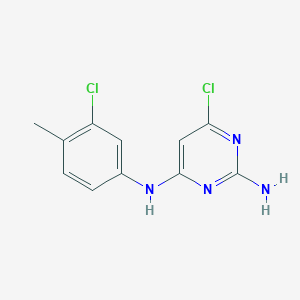

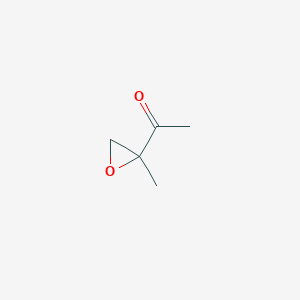

1,5-Difluoro-3-iodo-2-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

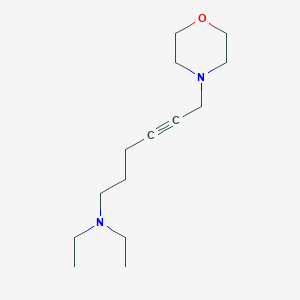

1,5-Difluoro-3-iodo-2-nitrobenzene, or DINB for short, is a synthetic organic compound that is widely used in various scientific research and laboratory experiments. DINB is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and ethyl acetate. It is a versatile compound that can be used for a variety of purposes, from synthesizing other compounds to studying biochemical and physiological effects.

科学的研究の応用

Temporary Anion States and Dissociative Electron Attachment

Research on various nitrobenzene derivatives, including fluorinated and chlorinated variants, has investigated their behavior in electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS). These studies help understand the formation and lifetimes of negative ions, crucial for applications in material science and understanding molecular interactions at the electronic level (Asfandiarov et al., 2007).

Secondary Interactions in Crystal Structures

The crystal packing and intermolecular interactions of iodinated nitrobenzene derivatives have been analyzed, providing insights into how these compounds organize in solid-state and the nature of their intermolecular forces. This research is valuable for designing materials with specific structural properties (Merz, 2003).

Platinum-Mediated Hydrogenation

Investigations into the chemoselective reduction of iodo-nitroaromatics highlight the potential of such compounds in synthesizing aniline derivatives under controlled conditions. This research is crucial for pharmaceutical manufacturing and developing more efficient catalytic processes (Baramov et al., 2017).

Reactions with Amines

Studies on the reactivity of difluoro-dinitrobenzene derivatives with amines demonstrate the selective displacement of fluorine over nitro groups, contributing to the knowledge of selective substitution reactions in organic synthesis (Plater & Harrison, 2023).

Metal-Organic Frameworks for Sensing Applications

Research on zinc-based metal–organic frameworks incorporating nitroaromatic ligands shows promise for developing sensitive sensors for detecting ions and organic compounds in water. This application is particularly relevant for environmental monitoring and safety (Xu et al., 2020).

作用機序

Pharmacokinetics

The compound has a Log Kp (skin permeation) of -6.19 cm/s and a consensus Log Po/w of 2.47, indicating moderate lipophilicity . These properties suggest that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 1,5-Difluoro-3-iodo-2-nitrobenzene’s action are currently unknown

特性

IUPAC Name |

1,5-difluoro-3-iodo-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2INO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKLGMYXOHTYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292072 |

Source

|

| Record name | 1,5-difluoro-3-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Difluoro-3-iodo-2-nitrobenzene | |

CAS RN |

771-05-1 |

Source

|

| Record name | 771-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-difluoro-3-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)

![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)